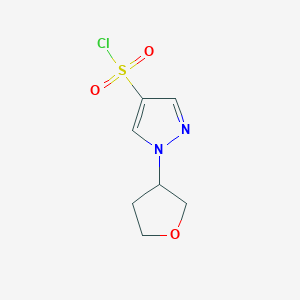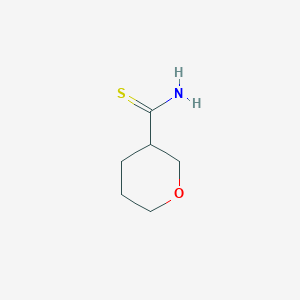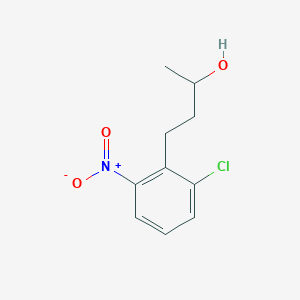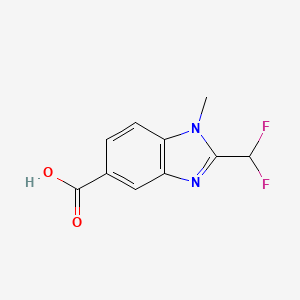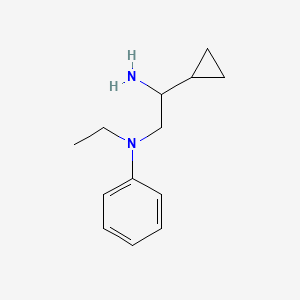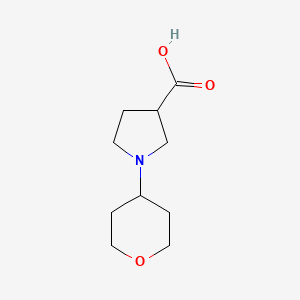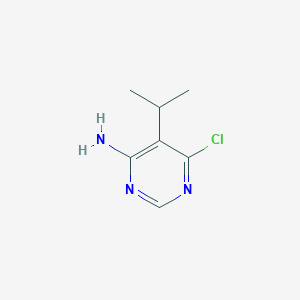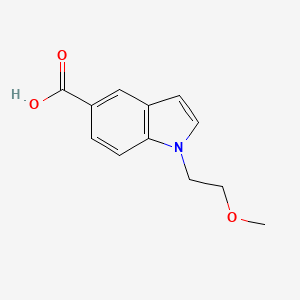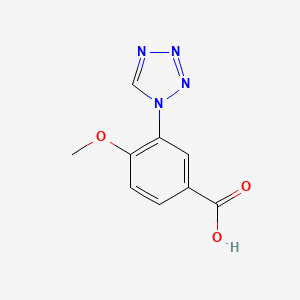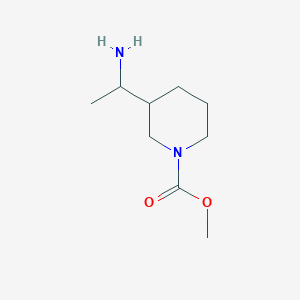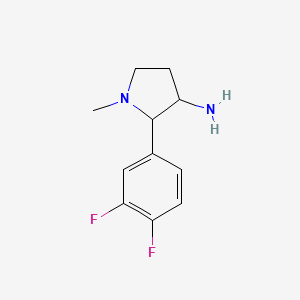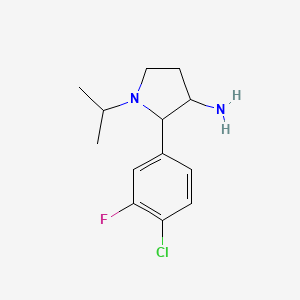![molecular formula C8H15N3O2S B1426927 1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine CAS No. 1342187-68-1](/img/structure/B1426927.png)
1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine
Overview
Description
“1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine” is a chemical compound with the CAS Number: 1342187-68-1. It has a molecular weight of 217.29 and is typically stored at room temperature . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C8H15N3O2S . The InChI code for this compound is 1S/C8H15N3O2S/c1-3-14(12,13)5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
1. Analgesic and Anti-inflammatory Properties
Studies have shown that derivatives of 1H-pyrazole possess significant analgesic and anti-inflammatory properties. For example, 3,5-diphenyl-1H-pyrazole derivatives demonstrate remarkable local anesthetic, analgesic, and in vitro platelet antiaggregating activities, along with moderate anti-inflammatory and antipyretic activities in rats and mice (Bruno et al., 1994).
2. Antimicrobial Activity
Pyrazole derivatives have shown potential in antimicrobial applications. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, a study found that various pyrazoline and pyrazole derivatives, including 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one, exhibited antimicrobial activity against organisms like E. coli and S. aureus (Hassan, 2013).
3. Antitumor Properties
Some pyrazole derivatives have shown promising results in antitumor applications. A study conducted on pyrazole derivatives revealed their effectiveness against breast cancer and microbial infections. This underscores the potential of these compounds in developing new antitumor pharmacophores (Titi et al., 2020).
4. Corrosion Inhibition
Pyrazole compounds have been studied for their utility as corrosion inhibitors. Research indicates that certain pyrazole derivatives effectively reduce the corrosion rate of steel in hydrochloric acid, demonstrating their potential in industrial applications (Herrag et al., 2007).
5. Catalysts in Polymerization
Pyrazole derivatives have been explored as catalysts in the polymerization of CO2 and cyclohexene oxide. This application is significant in creating environmentally friendly polymers and highlights the versatility of these compounds in chemical synthesis (Matiwane et al., 2020).
properties
IUPAC Name |
1-(2-ethylsulfonylethyl)-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-3-14(12,13)5-4-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUCBIYNFMGSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=C(C(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



